![molecular formula C7H10BrNS B3031862 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine CAS No. 78909-24-7](/img/structure/B3031862.png)
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine
Overview
Description
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine, also known as 4-Bromo-2,5-dimethoxy-N,N-dimethylamphetamine (DOB) is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1967 and has been used in scientific research since then. DOB is a potent and long-lasting psychedelic drug that has been used in various scientific studies to understand the mechanism of action of psychedelic drugs.
Mechanism of Action
The mechanism of action of DOB is not fully understood, but it is believed to be similar to other psychedelic drugs. DOB is thought to activate the serotonin 2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This activation is believed to be responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects:
DOB has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to visual hallucinations. DOB has been shown to have long-lasting effects, with the effects lasting up to 24 hours.
Advantages and Limitations for Lab Experiments
DOB has several advantages for use in lab experiments. It is a potent and long-lasting psychedelic drug that can be used to study the effects of psychedelic drugs on the brain and behavior. However, there are also some limitations to using DOB in lab experiments. The long-lasting effects of the drug can make it difficult to conduct experiments over a short period of time. Additionally, the potency of the drug can make it difficult to control the dosage and ensure the safety of the participants.
Future Directions
There are several future directions for research on DOB. One area of research is to understand the long-term effects of the drug on the brain and behavior. Another area of research is to develop new drugs that target the serotonin 2A receptor and have fewer side effects than DOB. Additionally, research could focus on developing new methods for administering the drug that would allow for better control of the dosage and reduce the risk of adverse effects.
Scientific Research Applications
DOB has been used in various scientific studies to understand the mechanism of action of psychedelic drugs. It has been used to study the effects of psychedelic drugs on the brain and behavior. DOB has been shown to activate the serotonin 2A receptor, which is believed to be responsible for the psychedelic effects of the drug.
properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-9(2)4-7-3-6(8)5-10-7/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYQUCSVRWXPKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625121 | |
Record name | 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
CAS RN |
78909-24-7 | |
Record name | 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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